

Technical Compendium: Spectroscopic Profile of 5-Hexadecanol

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Compound of Interest

Compound Name:	5-Hexadecanol
CAS No.:	21078-87-5
Cat. No.:	B3188393

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Executive Summary

5-Hexadecanol (C₁₆H₃₄O) is a mid-chain secondary fatty alcohol of significant interest in lipidomics, surfactant chemistry, and pheromone synthesis. Unlike its terminal isomer (1-hexadecanol), the positioning of the hydroxyl group at C5 introduces specific steric and electronic properties that alter its packing behavior in monolayers and its spectroscopic signature.

This guide provides a rigorous analysis of the spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Hexadecanol**. It is designed for researchers requiring definitive structural characterization and differentiation from isomeric contaminants.

Part 1: Chemical Identity & Properties

Property	Data
IUPAC Name	Hexadecan-5-ol
CAS Number	21078-87-5
Molecular Formula	C16H34O
Molecular Weight	242.44 g/mol
Classification	Secondary Fatty Alcohol
Key Structural Feature	Hydroxyl group at C5; Asymmetric alkyl tails (C4 vs C11)

Part 2: Mass Spectrometry (EI-MS)

Core Principle: Electron Ionization (EI) of secondary alcohols typically results in a weak or absent molecular ion (

). The structural identification relies heavily on

-cleavage, where the C-C bonds adjacent to the hydroxyl-bearing carbon are broken.[1][2]

Fragmentation Mechanism

For **5-Hexadecanol**, the radical cation destabilizes at the C5 position. Cleavage occurs preferentially at the bonds flanking the C5 carbinol carbon, leading to the loss of the alkyl chains.

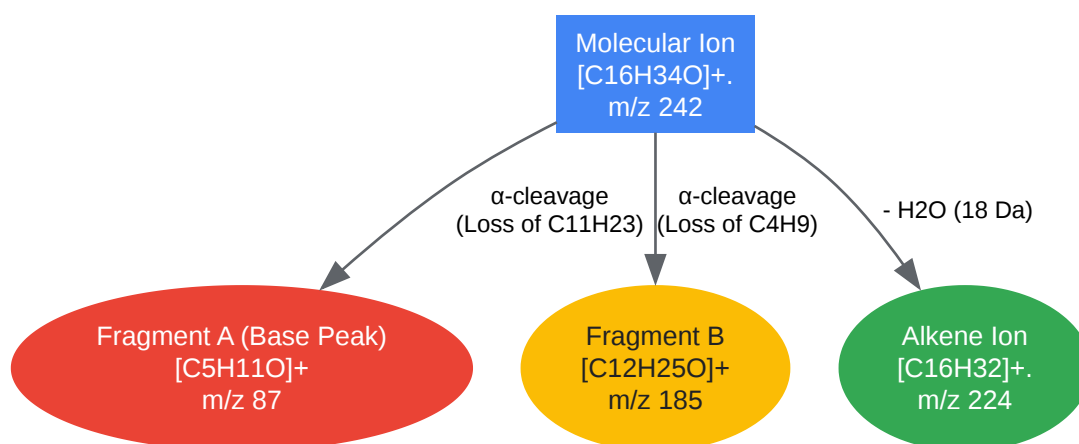
- Pathway A (Loss of Undecyl Group): Cleavage of the C5-C6 bond.
 - Loss:
(Mass 155)
 - Detected Fragment:
 - m/z: 87 (Base Peak, typically)
 - Logic: Loss of the larger alkyl group is kinetically favored.

- Pathway B (Loss of Butyl Group): Cleavage of the C4-C5 bond.
 - Loss:
(Mass 57)
 - Detected Fragment:
 - m/z: 185
- Dehydration Pathway:
 - Loss:
(Mass 18)
 - Detected Fragment:
 - m/z: 224 (Alkene cation)

MS Data Summary

m/z (Mass-to-Charge)	Relative Intensity	Assignment	Origin
87	100% (Base)		-cleavage (Loss of)
185	~20-40%		-cleavage (Loss of)
224	Variable		Dehydration ()
242	<1% (Trace)		Molecular Ion

Visualization: Fragmentation Pathways



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Caption: Primary fragmentation pathways for **5-Hexadecanol** under Electron Ionization (70 eV).

Part 3: Nuclear Magnetic Resonance (NMR)

Core Principle: The asymmetry of the molecule around the C5 position creates distinct environments for the alkyl tails, though the long methylene chains will overlap significantly.

¹H NMR (Proton)

Solvent:

| Frequency: 400-500 MHz

The diagnostic signal is the methine proton at C5. In primary alcohols (like 1-hexadecanol), the

-protons appear as a triplet at ~3.6 ppm. In **5-hexadecanol**, the

-proton is a methine (CH), appearing as a multiplet (typically a quintet) and slightly shifted.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Notes
3.58 - 3.65	Multiplet (m)	1H	H-5 (Methine)	Diagnostic peak. Broadened by coupling to C4 and C6 protons.
1.35 - 1.50	Multiplet (m)	4H	H-4, H-6	-protons adjacent to the carbinol center.
1.25 - 1.30	Broad Singlet (br s)	22H	Bulk	Overlapping methylene envelope (C2-C3, C7-C15).
0.88	Triplet (t, J=7Hz)	6H	H-1, H-16	Terminal methyl groups.
1.5 - 2.0	Broad Singlet	1H	-OH	Concentration/Solvent dependent.

¹³C NMR (Carbon)

Solvent:

[3]

The C5 carbon is the most deshielded

carbon. The chemical shift of ~72 ppm is characteristic of acyclic secondary alcohols.

Chemical Shift (, ppm)	Assignment	Notes
71.8 - 72.2	C-5 (CH-OH)	Carbinol carbon. Downfield due to Oxygen electronegativity.
37.5 - 38.0	C-4, C-6	-methylene carbons.
31.9	C-14	-2 carbon (standard long chain feature).
22.7	C-15	-1 carbon.
14.1	C-1, C-16	Terminal methyls.
22 - 30	Bulk	Remaining methylene backbone.

Part 4: Infrared Spectroscopy (FT-IR)

Core Principle: IR confirms the functional group identity. For secondary alcohols, the C-O stretch position is a key differentiator from primary alcohols.

Wavenumber ()	Vibration Mode	Description
3300 - 3450	O-H Stretch	Broad, strong band (H-bonded). Sharp if dilute.
2915 - 2925		Asymmetric stretching of methylene chains.
2850 - 2855		Symmetric stretching of methylene chains.
1465	Bend	Scissoring deformation.
1100 - 1125	C-O Stretch	Diagnostic. Secondary alcohols absorb here (Primary ~1050).

Part 5: Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

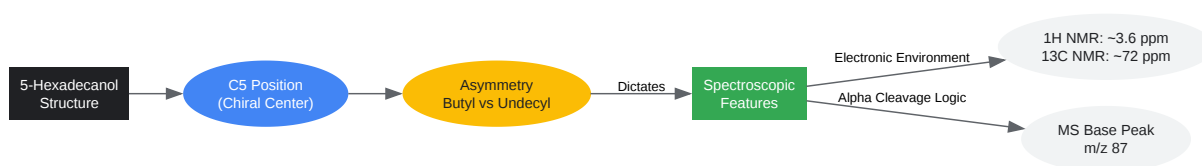
- Mass: Weigh ~10-15 mg of **5-Hexadecanol**.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the sample appears cloudy (common with waxy lipids), filter through a small plug of glass wool into the NMR tube to remove suspended solids that cause line broadening.
- Acquisition: Run at 298 K. For ¹H, 16-32 scans are sufficient. For ¹³C, 500-1000 scans may be required due to the low relaxation rate of the quaternary-like carbinol carbon signals.

Synthesis Verification (Grignard Route)

If synthesizing **5-Hexadecanol** to verify data:

- Reaction:
- Critical QC Step: Monitor the disappearance of the aldehyde proton (CHO) at 9.76 ppm in ^1H NMR. The appearance of the multiplet at 3.6 ppm confirms the reduction to the secondary alcohol.

Visualization: Structural Logic & Assignment



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Caption: Logical flow from molecular structure to observable spectroscopic data.

References

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